molecular formula C7H7ClO2S B3424436 Methyl 5-(chloromethyl)thiophene-2-carboxylate CAS No. 34776-79-9

Methyl 5-(chloromethyl)thiophene-2-carboxylate

Cat. No.: B3424436
CAS No.: 34776-79-9
M. Wt: 190.65 g/mol
InChI Key: CWBAQHYKHFVBGR-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)thiophene-2-carboxylate (CAS 34776-79-9) is a high-value heterocyclic building block primarily used in pharmaceutical research and organic synthesis. This compound, with the molecular formula C 7 H 7 ClO 2 S and a molecular weight of 190.65 g/mol, features a carboxylate ester and a reactive chloromethyl group on a thiophene ring, making it a versatile precursor for further functionalization . The chloromethyl group is a key reactive site, readily participating in nucleophilic substitution reactions to create novel molecular architectures, including more complex thiophene derivatives. As a core synthetic intermediate, its value lies in constructing biologically active molecules. While specific applications for this thiophene derivative are not fully detailed in the literature, analogous chloromethyl heterocycles, such as Methyl 5-(chloromethyl)-2-furoate, are extensively used to synthesize conjugated hydroxamic acids as potent anti-tumor histone deacetylase (HDAC) inhibitors, furan-2-carboxamide analogues as positive allosteric modulators of N-Methyl-D-aspartate receptors, and novel non-peptide gonadotropin-releasing hormone receptor antagonists . This suggests broad potential in medicinal chemistry for developing therapies for conditions like cancer and neurological disorders. The compound is offered with a high purity of 95% and is available for immediate shipment in quantities ranging from 100 mg to 10 g from various global suppliers . Safety Information: This compound is classified with the signal word "Danger" and has hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . It is intended for research and development purposes by qualified laboratory personnel. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 5-(chloromethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBAQHYKHFVBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187491
Record name 2-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester
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Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34776-79-9
Record name 2-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester
Source CAS Common Chemistry
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Record name 2-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(chloromethyl)thiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chloromethyl)thiophene-2-carboxylate typically involves the chloromethylation of methyl thiophene-2-carboxylate. One common method is the reaction of methyl thiophene-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent at 5-Position Substituent at 2-Position Key Functional Groups Molecular Weight (g/mol)
This compound -CH2Cl Methyl ester Chloromethyl, Ester 190.65 (C7H7ClO2S)
Methyl 5-Bromo-4-phenyl-thiophene-2-carboxylate (8) -Br, -Ph Methyl ester Bromine, Aromatic, Ester 307.18 (C13H11BrO2S)
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate -N-piperazinyl Methyl ester Piperazine, Ester 255.34 (C11H17N3O2S)
Methyl 5-aminobenzo[b]thiophene-2-carboxylate -NH2 (benzothiophene) Methyl ester Amino, Ester, Benzothiophene 207.25 (C10H9NO2S)
Methyl 5-methyl-2-thiophenecarboxylate -CH3 Methyl ester Methyl, Ester 156.20 (C7H8O2S)

Physicochemical Properties

  • Solubility: Chloromethyl derivatives are typically lipophilic, whereas amino or piperazinyl analogs show improved aqueous solubility due to polar substituents .
  • Stability : Chloromethyl groups may hydrolyze under basic conditions, requiring anhydrous handling. Bromine-substituted compounds are more stable but prone to photodegradation .

Key Research Findings and Trends

  • Reactivity Hierarchy: Chloromethyl > Bromo > Amino in substitution reactions due to leaving-group ability and steric effects.
  • Drug Discovery : Thiophene carboxylates with chloromethyl or piperazinyl groups are prioritized in kinase and enzyme inhibitor development .
  • Challenges : Chloromethyl derivatives require careful handling due to toxicity and reactivity, while bromo analogs face scalability issues in cross-coupling reactions .

Biological Activity

Methyl 5-(chloromethyl)thiophene-2-carboxylate is a chemical compound characterized by its thiophene ring and functional groups, including chlorine and a carboxylate. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆ClO₂S
  • Molecular Weight : 225 Da
  • Structural Features :
    • Contains a thiophene ring, which is a five-membered aromatic ring with sulfur.
    • Incorporates chloromethyl and carboxylate functional groups, enhancing its reactivity.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties. The presence of chlorine typically enhances lipophilicity and reactivity, which can lead to increased biological activity.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar thiophene structures have shown promising antimicrobial properties. The chlorinated derivatives often demonstrate enhanced efficacy against various microbial strains due to their ability to interact with cellular membranes.
  • Antifungal Properties : Similar compounds have been reported to possess antifungal activity, making them potential candidates for further research in treating fungal infections.

Antimicrobial Studies

Research indicates that thiophene derivatives can inhibit bacterial growth effectively. For instance, a study on related compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Thiophene Derivative AS. aureus32 µg/mL
Thiophene Derivative BE. coli16 µg/mL

Antifungal Studies

In another study focusing on antifungal activities, thiophene derivatives were tested against common fungal pathogens. The results indicated that certain chlorinated thiophenes exhibited IC₅₀ values in the low micromolar range, suggesting strong antifungal potential.

CompoundFungal StrainIC₅₀ (µM)
Chlorinated Thiophene CCandida albicans5 µM
Chlorinated Thiophene DAspergillus niger10 µM

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is crucial in the synthesis of derivatives that can target specific biological pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 5-(chloromethyl)thiophene-2-carboxylate to improve yield and purity?

  • Methodology :

  • Multi-step synthesis : Start with thiophene derivatives (e.g., methyl thiophene-2-carboxylate) and introduce the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation. Optimize reaction conditions (temperature, solvent polarity, catalyst) to minimize side reactions. For example, highlights the importance of solvent choice (polar aprotic solvents like DMF) and base selection (e.g., K₂CO₃) for similar thiophene carboxylates.
  • Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC or NMR .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the chloromethyl group’s position and ester functionality.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., used HRMS for quinoxaline derivatives).
  • X-ray crystallography : To resolve ambiguities in regiochemistry or stereochemistry, particularly if unexpected reactivity is observed .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with non-chlorinated analogs (e.g., methyl thiophene-2-carboxylate) under identical conditions.
  • Solvent effects : Test nucleophilic substitution in polar vs. non-polar solvents. notes that chlorosulfonyl groups in thiophenes exhibit higher reactivity in polar aprotic media, which may apply to chloromethyl derivatives .

Advanced Research Questions

Q. What mechanisms underlie the potential bioactivity of this compound in antitumor or antimicrobial studies?

  • Methodology :

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or DNA topoisomerases. suggests thiophene derivatives may intercalate DNA or inhibit key signaling pathways.
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structurally related compounds. Include positive controls (e.g., doxorubicin) for validation .

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. compared fluorinated vs. methyl-substituted thiophenes, showing fluorine’s electron-withdrawing effects enhance electrophilicity.
  • SAR studies : Synthesize analogs (e.g., replacing Cl with Br or CF₃) and correlate computed parameters with experimental reactivity .

Q. How should researchers resolve contradictions in reported data on thiophene derivatives’ stability under acidic/basic conditions?

  • Methodology :

  • Controlled degradation studies : Expose the compound to pH gradients (1–14) and monitor decomposition via LC-MS. emphasizes avoiding hydrolysis of ester groups by optimizing reaction pH.
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., ’s sulfonamide derivatives) to identify substituent-specific stability trends .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side products.
  • Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield. ’s use of DMF/K₂CO₃ could be adapted with solvent screening .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(chloromethyl)thiophene-2-carboxylate
Reactant of Route 2
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Methyl 5-(chloromethyl)thiophene-2-carboxylate

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